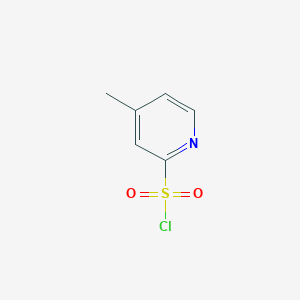

4-Methyl-pyridine-2-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylpyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-5-2-3-8-6(4-5)11(7,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQOZBGOBMKGRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30485442 | |

| Record name | 4-Methyl-pyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30485442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341008-95-5 | |

| Record name | 4-Methyl-pyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30485442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyl-pyridine-2-sulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

4-Methyl-pyridine-2-sulfonyl chloride is a pivotal reagent in modern organic and medicinal chemistry. Its structure, featuring a pyridine ring substituted with a reactive sulfonyl chloride and a methyl group, positions it as a valuable building block for synthesizing a diverse range of sulfonamide derivatives. These sulfonamides are prevalent in pharmaceuticals and agrochemicals due to their versatile biological activities.[1] This guide provides an in-depth exploration of the molecular characteristics, synthesis, reactivity, and practical applications of this compound, with a focus on its utility for researchers and professionals in drug development. We will delve into detailed experimental protocols, the rationale behind procedural choices, and the critical differences between its free base and hydrochloride salt forms.

Molecular Structure and Physicochemical Properties

The functionality of this compound is intrinsically linked to its molecular architecture. The electron-withdrawing sulfonyl chloride group at the 2-position and the electron-donating methyl group at the 4-position create a unique electronic profile on the pyridine ring, influencing its reactivity and physicochemical properties. This compound is most commonly available in two forms: the free base and the more stable hydrochloride salt.

Core Structure and Key Identifiers

The molecule consists of a central pyridine ring with a C₆H₆ClNO₂S molecular formula for the free base.[2] The hydrochloride salt form offers enhanced stability and solubility in certain solvents, making it preferable for storage and handling in many synthetic applications.[3]

| Property | This compound (Free Base) | This compound hydrochloride |

| Molecular Formula | C₆H₆ClNO₂S[2] | C₆H₆ClNO₂S·HCl (or C₆H₇Cl₂NO₂S)[3][4] |

| Molecular Weight | 191.63 g/mol [2][3] | 228.09 g/mol [3] |

| CAS Number | 341008-95-5[2][3] | 1220039-42-8[3][4] |

| Physical State | Solid[3] | Solid[3] |

| Key Distinction | Lower polarity; used directly in reactions.[3] | Enhanced stability and solubility for easier handling.[3] |

Spectroscopic Characterization

Structural confirmation is critical for ensuring reagent purity and reaction success. The following spectroscopic data are characteristic of the this compound scaffold.

-

¹H NMR: Aromatic protons associated with the pyridine ring typically resonate in the δ 8.6–8.8 ppm range. A distinct singlet for the methyl group protons appears around δ 2.5 ppm.[3]

-

¹³C NMR: The carbon atom attached to the sulfonyl chloride group is typically observed in the δ 140–145 ppm region.[3]

-

FT-IR Spectroscopy: The presence of the sulfonyl group is definitively confirmed by strong absorption bands corresponding to the S=O asymmetric stretch at approximately 1360 cm⁻¹ and the S=O symmetric stretch near 1170 cm⁻¹.[3]

-

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) will show a protonated molecular ion [M+H]⁺ peak corresponding to its molecular weight.[3]

Synthesis and Mechanistic Considerations

The synthesis of this compound is a well-established process, typically achieved through the chlorosulfonation of 4-methylpyridine (also known as γ-picoline).[3] This method provides a reliable pathway to the desired product, often as its more stable hydrochloride salt.

Experimental Protocol: Chlorosulfonation of 4-Methylpyridine

This two-step protocol outlines the conversion of 4-methylpyridine to its sulfonyl chloride derivative.

Step 1: Sulfonation of 4-Methylpyridine

-

In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool chlorosulfonic acid to 0–5°C using an ice bath.

-

Slowly add 4-methylpyridine dropwise to the cooled chlorosulfonic acid, ensuring the internal temperature does not exceed 5°C.

-

Once the addition is complete, allow the reaction mixture to stir at this temperature for 2–4 hours.

Scientist's Note (Expertise & Experience): The exothermic nature of the reaction between an amine base (4-methylpyridine) and a strong acid (chlorosulfonic acid) necessitates strict temperature control. Maintaining a low temperature prevents uncontrolled side reactions and degradation of the starting material, ensuring a higher yield of the desired 4-methylpyridine-2-sulfonic acid intermediate.

Step 2: Chlorination and Precipitation

-

Following the sulfonation period, the reaction mixture contains the 4-methylpyridine-2-sulfonic acid intermediate.

-

Carefully and slowly pour the reaction mixture onto crushed ice.

-

Treat the resulting aqueous solution with concentrated hydrochloric acid (HCl).

-

The this compound hydrochloride will precipitate as a solid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Scientist's Note (Trustworthiness): The addition of HCl serves a dual purpose. It provides the chloride source to convert the sulfonic acid into the sulfonyl chloride and simultaneously protonates the pyridine nitrogen, forming the stable and less soluble hydrochloride salt, which facilitates its isolation from the reaction medium.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound hydrochloride.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the high reactivity of the sulfonyl chloride moiety. It is an excellent electrophile that readily undergoes nucleophilic substitution, primarily with amines, to form stable sulfonamide linkages.

Core Reaction: Sulfonamide Bond Formation

The reaction with a primary or secondary amine is the most common application, serving as a cornerstone for building diverse molecular libraries in drug discovery.

General Protocol for Sulfonamide Synthesis:

-

Dissolve the amine substrate in a suitable aprotic solvent (e.g., dichloromethane, THF, or pyridine).

-

Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, typically 1.5-2.0 equivalents) to the solution. If pyridine is the solvent, it also serves as the base.

-

Cool the mixture to 0°C.

-

Add a solution of this compound (1.0-1.2 equivalents) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Upon completion, perform an aqueous workup to remove the base hydrochloride salt and any excess reagents. Purify the crude product using column chromatography or recrystallization.

Scientist's Note (Causality): The base is essential to neutralize the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Using pyridine as both solvent and base can be particularly effective as it also catalyzes the reaction.

Reaction Mechanism Diagram

Caption: General mechanism for nucleophilic substitution to form a sulfonamide.

Applications in Drug Development and Beyond

The sulfonyl group is a key functional group found in a wide array of pharmaceuticals and bioactive molecules.[5] The sulfonamides derived from this compound are of significant interest to medicinal chemists.

-

Versatile Intermediate: It serves as a critical intermediate for synthesizing sulfonamides, which are important scaffolds in drug design.[3]

-

Medicinal Chemistry: The pyridine sulfonamide motif is explored for various therapeutic targets. The ability to easily couple this reagent with a wide range of amines allows for the rapid generation of compound libraries for screening.

-

Agrochemicals: Similar to pharmaceuticals, sulfonamide derivatives find use in the development of new herbicides and pesticides.[1]

-

Material Science: The unique electronic properties of the pyridine ring can be incorporated into functional materials.[3]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in science. Its well-defined molecular structure, predictable reactivity, and straightforward synthesis make it an invaluable asset for researchers in drug development and synthetic chemistry. Understanding its properties, particularly the advantages of its hydrochloride salt form, allows scientists to harness its full potential in creating novel molecules with significant biological and material applications.

References

A Comprehensive Technical Guide to the Synthesis of 4-Methyl-pyridine-2-sulfonyl Chloride from 2-Mercapto-4-methylpyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of the synthesis of 4-Methyl-pyridine-2-sulfonyl chloride, a critical intermediate in the development of pharmaceuticals and agrochemicals. The primary focus is the robust and scalable oxidative chlorination of 2-Mercapto-4-methylpyridine. We will explore the underlying reaction mechanism, present a detailed, field-proven experimental protocol, discuss critical process parameters, and outline essential safety and handling procedures. This document is structured to serve as a practical and authoritative resource, combining theoretical principles with actionable laboratory guidance to ensure procedural safety, reliability, and high-yield synthesis.

Introduction: The Significance of a Versatile Building Block

This compound is a key heterocyclic building block prized in medicinal chemistry and process development.[1] Its utility stems from the highly reactive sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form a diverse array of sulfonamides and sulfonates. These structural motifs are prevalent in numerous commercial drugs and agrochemicals.[2] The synthesis from 2-Mercapto-4-methylpyridine, an accessible starting material, represents a common and efficient route to this valuable intermediate. This guide elucidates the most reliable methods for this transformation, emphasizing the chemical principles that govern success.

Core Synthetic Strategy: Oxidative Chlorination

The conversion of a thiol (mercaptan) to a sulfonyl chloride is an oxidative process that requires a source of chlorine. The overall transformation involves the oxidation of the sulfur atom from a -2 oxidation state (in the thiol) to a +6 oxidation state (in the sulfonyl chloride), with concurrent formation of a sulfur-chlorine bond.

Several reagent systems can accomplish this transformation, including:

-

Aqueous Sodium Hypochlorite (Bleach): A cost-effective and potent oxidizing agent.[3]

-

Sodium Chlorite (NaClO₂): A method noted for its simplicity and good yields, often using water as the solvent.[4]

-

N-Chlorosuccinimide (NCS): A solid, easy-to-handle source of electrophilic chlorine.[5]

-

Trichloroisocyanuric Acid (TCCA): A convenient substitute for gaseous chlorine in laboratory settings.[6]

This guide will focus on a robust and well-documented procedure utilizing an aqueous hypochlorite solution in an acidic medium, a method widely applied to the synthesis of pyridine sulfonyl chlorides.[3]

The Reaction Mechanism: A Stepwise Perspective

The oxidative chlorination of 2-Mercapto-4-methylpyridine is not a single-step event. It proceeds through a series of oxidative intermediates. While the precise mechanism can be complex, the generally accepted pathway involves the following key stages:

-

Initial Oxidation: The thiol is first oxidized to a sulfenic acid (-SOH) or a related species.

-

Further Oxidation: This intermediate is rapidly oxidized further to a sulfinic acid (-SO₂H).

-

Final Oxidation & Chlorination: The sulfinic acid is then oxidized and chlorinated to form the final sulfonyl chloride (-SO₂Cl). The strong acid environment facilitates these steps and maintains the stability of the intermediates.

The low-temperature conditions are critical to control the high exothermicity of the reaction and prevent over-oxidation or degradation of the pyridine ring.

Caption: Generalized reaction mechanism for oxidative chlorination.

Primary Synthetic Protocol: Aqueous Oxidative Chlorination

This protocol is adapted from a well-established procedure for the synthesis of the parent Pyridine-2-sulfonyl chloride and is directly applicable to the 4-methyl substituted analogue.[3]

Reagent and Materials Summary

| Reagent/Material | Molecular Formula | M. Wt. ( g/mol ) | Molar Eq. | Quantity | Role |

| 2-Mercapto-4-methylpyridine | C₆H₇NS | 125.19 | 1.0 | 1.0 mmol | Starting Material |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | - | ~5 mL | Acidic Medium |

| Sodium Hypochlorite Solution | NaClO | 74.44 | 15-20 | ~11 mL | Oxidizing Agent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~60 mL | Extraction Solvent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | q.s. | Drying Agent |

| Deionized Water | H₂O | 18.02 | - | ~10 mL | Quenching/Wash |

Detailed Step-by-Step Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-Mercapto-4-methylpyridine (1.0 mmol) in concentrated sulfuric acid (5 mL). Perform this step in a fume hood with appropriate personal protective equipment (PPE).

-

Cooling: Cool the resulting solution to approximately -15°C using a salt-ice bath.

-

Addition of Oxidant: Slowly add the aqueous sodium hypochlorite solution (10-15%, ~11 mL) dropwise via the dropping funnel. Causality Note: This addition must be performed slowly and with vigorous stirring to ensure the internal temperature of the reaction mixture does not rise above 10°C.[3] Failure to control the temperature can lead to reduced yield and the formation of impurities.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for 1 hour. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.[7]

-

Quenching and Workup: Carefully add deionized water (10 mL) to quench the reaction.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash them with deionized water. Dry the organic phase over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the organic solution in vacuo to yield this compound. The product is typically a viscous liquid or a low-melting solid.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure, from initial setup to final product analysis.

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the structure, showing the characteristic shifts for the methyl group and the pyridine ring protons.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of the -SO₂Cl group. The molecular weight is 191.64 g/mol .[2]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. Commercial suppliers often guarantee purity of ≥97%.[1]

Safety and Hazard Management

This synthesis involves hazardous materials and requires strict adherence to safety protocols. All operations must be conducted within a certified chemical fume hood.

| Hazard | Reagent(s) | Mitigation Measures |

| Extreme Corrosivity | Sulfuric Acid, Thionyl Chloride | Wear appropriate PPE: chemical splash goggles, face shield, acid-resistant gloves (e.g., nitrile or neoprene), and a lab coat. Ensure an eyewash station and safety shower are immediately accessible.[8][9][10] |

| Strong Oxidizer | Sodium Hypochlorite | Avoid contact with organic materials and reducing agents. Addition must be controlled to prevent a runaway reaction. |

| Toxic Gas Evolution | Reaction Mixture | The reaction can release chlorine and sulfur dioxide gases. Work exclusively in a well-ventilated fume hood. [8] |

| Violent Reaction with Water | Thionyl Chloride (if used) | Never add water to thionyl chloride. Store in a dry environment away from moisture. Use non-aqueous quenching agents if necessary.[9][10] |

Conclusion

The oxidative chlorination of 2-Mercapto-4-methylpyridine provides a reliable and scalable pathway to this compound. By carefully controlling the reaction temperature and stoichiometry, researchers can achieve high yields of this valuable synthetic intermediate. The protocol detailed in this guide, grounded in established chemical principles, offers a clear and safe methodology for professionals in the field. Adherence to the procedural and safety guidelines outlined herein is paramount to ensuring a successful and safe synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate - Google Patents [patents.google.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. westliberty.edu [westliberty.edu]

- 10. fishersci.com [fishersci.com]

4-Methyl-pyridine-2-sulfonyl chloride safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-Methylpyridine-2-sulfonyl Chloride

Introduction: Understanding the Reagent

4-Methylpyridine-2-sulfonyl chloride, often supplied as its hydrochloride salt (CAS No. 1220039-42-8), is a valuable reagent in synthetic organic chemistry, particularly in the development of pharmaceutical compounds.[1][2] Its utility stems from the highly reactive sulfonyl chloride moiety attached to a pyridine scaffold. This reactivity, however, necessitates a thorough understanding of its hazards and strict adherence to safety protocols. The sulfonyl chloride group is a potent electrophile, readily reacting with a wide range of nucleophiles.[3][4] This guide provides drug development professionals and researchers with the essential technical knowledge and practical procedures for handling this compound safely.

Section 1: Hazard Identification and Classification

The primary hazards associated with 4-Methylpyridine-2-sulfonyl chloride hydrochloride are related to its corrosive and irritant properties.[1] The Globally Harmonized System (GHS) provides a universal framework for understanding these risks.

GHS Classification Summary

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | 2 |

| Warning | H315: Causes skin irritation.[1] |

| Eye Irritation | 2A |

| Warning | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory System) |

| Warning | H335: May cause respiratory irritation.[1] |

Causality of Hazards: The reactivity of the S-Cl bond in the sulfonyl chloride group is the root cause of its hazardous nature.[3] Upon contact with moisture, such as on the skin, in the eyes, or in the respiratory tract, it can hydrolyze to form hydrochloric acid (HCl) and the corresponding sulfonic acid, leading to chemical burns and severe irritation.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of 4-Methylpyridine-2-sulfonyl chloride, including weighing, transferring, and reaction setup, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][5][6]

-

Ventilation: The laboratory must have adequate general and local exhaust ventilation to keep airborne concentrations low.[1]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[5][7]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE is critical to prevent contact via all potential exposure routes.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8] A face shield should be worn in addition to goggles when there is a significant risk of splashes.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene). Inspect gloves for any signs of degradation or perforation before each use.[9] Wash gloves before removal.

-

Lab Coat/Clothing: A flame-retardant, impervious lab coat or chemical-resistant suit is required to protect the skin.[8][10] Do not wear shorts, sandals, or perforated shoes in the laboratory.[9]

-

-

Respiratory Protection: If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved full-face respirator with appropriate cartridges for acid gases and organic vapors is necessary.[5][8]

Caption: Workflow for selecting and inspecting Personal Protective Equipment.

Section 3: Safe Handling, Storage, and Disposal

Proactive Handling Procedures

Adherence to established laboratory best practices is crucial for preventing exposure.

-

Consult the SDS: Before use, thoroughly read and understand the Safety Data Sheet (SDS).

-

Avoid Contamination: Do not eat, drink, or smoke in areas where chemicals are handled.[1][9]

-

Minimize Dust/Aerosols: Handle the solid material carefully to avoid generating dust.[1]

-

Inert Atmosphere: For reactions sensitive to moisture, handle under an inert atmosphere (e.g., nitrogen or argon).[5][7]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling the product and before leaving the lab.[1][9][10] Immediately remove any clothing that becomes contaminated.[1]

Storage Protocols

Improper storage is a common source of laboratory incidents.

-

Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[1][10]

-

Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong acids, bases, alcohols, and metals.[5][6] Crucially, protect from moisture and water, as sulfonyl chlorides react exothermically with water.[7]

-

Security: Store in a locked-up area accessible only to qualified personnel.[1]

Waste Disposal

-

Chemical Waste: Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[1] Do not dispose of down the drain.[1]

-

Containers: Handle uncleaned containers as you would the product itself.

Section 4: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

Caption: Decision-making flowchart for first aid response to exposure.

First-Aid Measures

-

General Advice: Immediately remove any contaminated clothing. Show the Safety Data Sheet to the attending physician.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical aid.[1][5]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Get medical advice immediately.[1][10]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][10]

Accidental Release Measures

-

Personal Precautions: Wear full protective equipment as described in Section 2. Ensure adequate ventilation and remove all sources of ignition. Evacuate unprotected personnel from the area.[1]

-

Containment and Cleanup: Prevent the spill from entering drains or waterways.[1] For a solid spill, carefully sweep or vacuum up the material. For a liquid spill, absorb with an inert, dry material (e.g., sand, vermiculite) and place it into a suitable, labeled disposal container.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: Thermal decomposition can produce highly toxic and irritating gases, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride.[1][5]

-

Protective Equipment: Firefighters must wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[1][5]

References

- 1. aksci.com [aksci.com]

- 2. keyorganics.net [keyorganics.net]

- 3. benchchem.com [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. artsci.usu.edu [artsci.usu.edu]

- 10. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Methyl-pyridine-2-sulfonyl chloride

Foreword: Decoding Molecular Architecture through Nuclear Magnetic Resonance

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical endeavor, providing unparalleled insight into the molecular framework of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data of 4-Methyl-pyridine-2-sulfonyl chloride, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of spectral data. It delves into the causal relationships between molecular structure and spectral output, providing a field-proven framework for interpreting the NMR data of this and related heterocyclic compounds. We will dissect the influence of substituents on the pyridine ring, the impact of the sulfonyl chloride moiety, and the spectral shifts induced by hydrochloride formation, thereby equipping the reader with the expertise to confidently analyze and predict the NMR spectra of complex pyridine derivatives.

The Molecular Structure: An Electronic Overview

This compound is a disubstituted pyridine ring. The electronic environment of the ring is significantly influenced by the interplay of the electron-donating methyl group at the 4-position and the strongly electron-withdrawing sulfonyl chloride group at the 2-position. The nitrogen atom in the pyridine ring is itself an electron-withdrawing entity, creating a complex electronic landscape that is directly reflected in the NMR chemical shifts.

To fully appreciate the spectral data, it is essential to understand the numbering of the pyridine ring. The nitrogen atom is at position 1. The sulfonyl chloride group is at C2, and the methyl group is at C4. The remaining positions are C3, C5, and C6.

Figure 1. Structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region and one signal in the aliphatic region. The chemical shifts are influenced by the anisotropic effect of the pyridine ring and the electronic effects of the substituents.

Analysis of Substituent Effects

-

4-Methyl Group (-CH₃): This is an electron-donating group, which tends to shield the protons on the pyridine ring, causing an upfield shift (to lower ppm values).

-

2-Sulfonyl Chloride Group (-SO₂Cl): This is a strongly electron-withdrawing group due to the electronegativity of the oxygen and chlorine atoms. This group deshields the protons on the ring, causing a downfield shift (to higher ppm values), particularly for the adjacent protons.

-

Pyridine Nitrogen: The nitrogen atom is electronegative and deshields the adjacent α-protons (H6).

Predicted Chemical Shifts and Coupling Constants

Based on the analysis of substituent effects and comparison with related compounds such as 4-methylpyridine and pyridine-2-sulfonyl chloride, the following ¹H NMR spectral data are predicted in a non-polar solvent like CDCl₃.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H6 | ~8.8 - 9.0 | Doublet (d) | JH6-H5 ≈ 5.0 | Located α to the pyridine nitrogen and adjacent to the strongly electron-withdrawing -SO₂Cl group, resulting in significant deshielding. |

| H5 | ~7.8 - 8.0 | Doublet of doublets (dd) | JH5-H6 ≈ 5.0, JH5-H3 ≈ 1.5 | Situated meta to the -SO₂Cl group and ortho to the -CH₃ group. Experiences deshielding from the ring current and nitrogen. |

| H3 | ~7.6 - 7.8 | Doublet (d) | JH3-H5 ≈ 1.5 | Located ortho to the -SO₂Cl group and meta to the -CH₃ group. Shielded relative to H6 but deshielded by the adjacent sulfonyl chloride. |

| -CH₃ | ~2.5 - 2.7 | Singlet (s) | - | Aliphatic protons of the methyl group, appearing at a characteristic chemical shift. |

Table 1. Predicted ¹H NMR Data for this compound.

The Impact of Hydrochloride Formation

When this compound is protonated to form the hydrochloride salt, a general downfield shift of all proton signals is observed.[1] This is due to the increased positive charge on the nitrogen atom, which enhances its electron-withdrawing effect on the entire ring system. The aromatic protons in the hydrochloride salt are typically observed in the range of δ 8.6–8.8 ppm, and the methyl group singlet shifts to around δ 2.5 ppm.[2]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Analysis of Substituent Effects

The prediction of ¹³C chemical shifts in substituted pyridines can be approached by considering the chemical shifts of pyridine as a baseline and applying substituent chemical shifts (SCS).[3][4]

-

Pyridine (in CDCl₃): C2/C6 ≈ 150 ppm, C3/C5 ≈ 124 ppm, C4 ≈ 136 ppm.

-

-CH₃ group at C4: This group will cause a downfield shift at the point of attachment (C4) and an upfield shift at the ortho positions (C3 and C5).

-

-SO₂Cl group at C2: This strongly electron-withdrawing group will cause a significant downfield shift at the ipso-carbon (C2) and will also influence the shifts of the other ring carbons.

Predicted Chemical Shifts

| Carbon | Predicted δ (ppm) | Rationale for Assignment |

| C2 | ~155 - 160 | Attached to the strongly electron-withdrawing -SO₂Cl group and the ring nitrogen, leading to significant deshielding. |

| C6 | ~150 - 153 | α to the pyridine nitrogen, experiencing deshielding, but less so than C2 which also has the -SO₂Cl group. |

| C4 | ~148 - 152 | Attached to the methyl group. The substituent effect of the methyl group at the ipso-carbon causes a downfield shift. |

| C5 | ~125 - 128 | β to the pyridine nitrogen and ortho to the electron-donating methyl group, resulting in some shielding. |

| C3 | ~122 - 125 | β to the pyridine nitrogen and ortho to the electron-withdrawing -SO₂Cl group, leading to deshielding relative to C5. |

| -CH₃ | ~20 - 22 | Typical chemical shift for a methyl group attached to an aromatic ring. |

Table 2. Predicted ¹³C NMR Data for this compound.

For the hydrochloride salt, the carbon atoms of the sulfonyl chloride group are reported to appear in the range of δ 140–145 ppm.[2] This range likely encompasses the quaternary carbons C2 and C4.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended.

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (≥97%), as impurities can complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. For the free base, deuterated chloroform (CDCl₃) is a suitable choice. For the hydrochloride salt, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) may be more appropriate.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 16 ppm (centered around 5 ppm).

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Number of Scans: 1024 or more, depending on the concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 240 ppm (centered around 120 ppm).

-

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Apply a baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

References

mass spectrometry analysis of 4-Methyl-pyridine-2-sulfonyl chloride

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Methyl-pyridine-2-sulfonyl chloride

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a critical reagent and intermediate in pharmaceutical and agrochemical synthesis.[1] As a Senior Application Scientist, this document moves beyond mere procedural outlines to explain the underlying scientific principles and rationale behind methodological choices. We will explore suitable ionization techniques, predict fragmentation pathways, and provide a detailed, field-proven experimental protocol for robust and reliable analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is intended for researchers, scientists, and drug development professionals who require accurate and validated methods for the characterization and quality control of this important compound.

Introduction: The Significance of this compound

This compound (C₆H₆ClNO₂S, MW: 191.63 g/mol ) is a heterocyclic sulfonyl chloride widely employed in organic synthesis.[2][3] Its utility stems from the reactive sulfonyl chloride group attached to a pyridine scaffold, making it an essential building block for creating a diverse range of sulfonamides.[1][4] Sulfonamides are a cornerstone functional group in medicinal chemistry, present in numerous antibacterial, diuretic, and anticonvulsant drugs.[4][5]

Given its role as a key starting material, the purity and structural integrity of this compound are paramount. Mass spectrometry (MS) offers unparalleled sensitivity and specificity, making it the definitive analytical technique for:

-

Structural Confirmation: Verifying the molecular weight and elemental composition.

-

Purity Assessment: Identifying and quantifying impurities or degradation products.

-

Reaction Monitoring: Tracking the consumption of the reagent in synthetic workflows.

This guide will focus on providing a self-validating system for its analysis, ensuring trustworthiness and reproducibility in a research and development setting.

Core Principles: Ionization and Fragmentation

The successful mass spectrometric analysis of any compound begins with the selection of an appropriate ionization technique. The choice is governed by the analyte's physicochemical properties, such as polarity, thermal stability, and molecular weight.

Selecting the Optimal Ionization Source

For a molecule like this compound, which possesses a basic pyridine nitrogen and a reactive sulfonyl chloride group, "soft" ionization techniques are generally preferred to minimize in-source degradation and preserve the molecular ion.

-

Electrospray Ionization (ESI): This is the premier choice for this compound. The basic nitrogen of the pyridine ring is readily protonated in the presence of an acidic mobile phase (e.g., containing formic acid) to form a stable protonated molecule, [M+H]⁺.[6] ESI is a soft ionization technique that transfers ions from solution to the gas phase with minimal energy, ensuring the molecular ion is the most abundant species in the MS1 spectrum.[7][8]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is a viable alternative, particularly for less polar compounds or when higher mobile phase flow rates are used.[9][10] It involves vaporizing the sample and solvent, followed by gas-phase ion-molecule reactions initiated by a corona discharge.[11][12][13] For this compound, proton transfer from ionized solvent molecules would produce the same [M+H]⁺ ion.[9] APCI is suitable for thermally stable compounds, a consideration for sulfonyl chlorides.[10][12]

-

Electron Ionization (EI): Traditionally used with Gas Chromatography (GC), EI is a "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV).[14] This leads to extensive and often predictable fragmentation, which can be invaluable for structural elucidation.[15] However, for reactive molecules like sulfonyl chlorides, EI can cause significant degradation, and the molecular ion peak may be weak or entirely absent.[16][17] Direct analysis by GC-MS would likely require derivatization to a more stable sulfonamide to prevent thermal decomposition in the injector.[14][18]

Causality in Selection: For routine analysis in a drug development pipeline, where the analyte is typically characterized from a solution and often separated by HPLC, ESI is the most logical and effective choice . It couples seamlessly with reversed-phase liquid chromatography and provides a strong molecular ion signal, which is essential for both identification and quantification.

Predicted Fragmentation Pathways

Understanding the fragmentation of this compound is key to confirming its identity via tandem mass spectrometry (MS/MS). Fragmentation is induced by colliding the isolated precursor ion (e.g., [M+H]⁺ at m/z 192.0) with an inert gas in a process called Collision-Induced Dissociation (CID).

The primary fragmentation events for aromatic sulfonyl compounds are well-documented and involve the sulfonyl group.[16][19]

-

Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation for aromatic sulfonamides and related structures is the neutral loss of SO₂ (64 Da).[19][20] This rearrangement is often a dominant pathway.

-

Loss of the Sulfonyl Group (SO₂): The protonated molecule may lose sulfur dioxide to form a key fragment ion.

-

Cleavage of the S-Cl Bond: Loss of a chlorine radical (Cl•) is a common fragmentation in EI, but loss of HCl (36 Da) can be observed from the protonated molecule in ESI/APCI.

-

Cleavage of the C-S Bond: The bond between the pyridine ring and the sulfur atom can cleave, leading to the loss of the entire SO₂Cl group (99 Da for ³⁵Cl) and leaving the 4-methylpyridine cation.

The diagram below illustrates the most probable fragmentation pathways for the protonated molecule of this compound.

Caption: Proposed fragmentation of protonated this compound.

Experimental Protocol: A Validated LC-MS/MS Workflow

This section provides a detailed, step-by-step methodology for the analysis of this compound. This protocol is designed to be a self-validating system, where the combination of chromatographic retention time, accurate mass of the precursor ion, and the presence of characteristic fragment ions provides unambiguous identification.

Workflow Overview

The overall analytical process follows a logical sequence from sample handling to data interpretation.

Caption: General workflow for LC-MS/MS analysis.

Sample and Standard Preparation

Rationale: Sulfonyl chlorides are sensitive to moisture and nucleophilic solvents (like methanol to some extent) which can cause hydrolysis or solvolysis.[14] Therefore, sample preparation must be conducted with care using appropriate solvents.

-

Stock Solution (1 mg/mL): Accurately weigh ~5 mg of this compound and dissolve it in 5.0 mL of acetonitrile in a volumetric flask. Acetonitrile is an aprotic solvent and is fully compatible with reversed-phase chromatography.

-

Working Solution (~10 µg/mL): Dilute 100 µL of the stock solution into 10 mL of a 50:50 mixture of acetonitrile and water.[21] This concentration is typically suitable for modern ESI-MS instruments.[7][21]

-

Handling: Use dry glassware and solvents to minimize hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. Prepare samples fresh before analysis to ensure integrity.

Liquid Chromatography (LC) Parameters

Rationale: Reversed-phase chromatography provides excellent separation for moderately polar compounds. The use of formic acid in the mobile phase is critical for promoting protonation of the pyridine nitrogen, which is essential for efficient ESI in positive ion mode.

| Parameter | Recommended Setting |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 8 minutes, hold for 2 min, re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 2 µL |

Mass Spectrometry (MS) Parameters

Rationale: The parameters are chosen to ensure efficient desolvation and ionization of the analyte while minimizing in-source fragmentation. The analysis is performed in two stages: a full scan (MS1) to find the parent ion, followed by a product ion scan (MS2) to confirm its structure.

| Parameter | Recommended Setting (Positive Ion Mode) |

| Ionization Source | Electrospray Ionization (ESI) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/Hr (Nitrogen) |

| Cone Gas Flow | 50 L/Hr (Nitrogen) |

| MS1 Scan Range | m/z 50 - 400 |

| MS2 Precursor Ion | m/z 192.0 |

| Collision Energy | 15-30 eV (Ramped) |

Data Interpretation and Validation

The trustworthiness of the analysis is established by correlating multiple data points. A successful identification requires the alignment of the following:

-

Retention Time (RT): The compound should elute at a consistent RT under the specified LC conditions.

-

Precursor Ion Mass: The MS1 spectrum must show a prominent ion at m/z 192.0, corresponding to [C₆H₆³⁵ClNO₂S + H]⁺. The characteristic isotopic pattern of chlorine (³⁷Cl at ~32% the abundance of ³⁵Cl) should be visible at m/z 194.0.

-

Fragment Ion Masses: The MS2 spectrum of the m/z 192.0 precursor must contain the expected fragment ions.

Expected Quantitative Data Summary

| Ion Description | Formula | Calculated m/z | Expected Observation |

| Precursor [M+H]⁺ | [C₆H₆³⁵ClNO₂S + H]⁺ | 191.9886 | Strong signal in MS1 at m/z 192.0, with chlorine isotope at m/z 194.0 |

| Fragment [M+H - SO₂]⁺ | [C₆H₆³⁵ClN + H]⁺ | 128.0216 | A likely and significant fragment in the MS2 spectrum. |

| Fragment [M+H - HCl]⁺ | [C₆H₅NO₂S]⁺ | 156.0014 | A possible fragment resulting from neutral loss. |

| Fragment [4-Methylpyridine + H]⁺ | [C₆H₇N + H]⁺ | 94.0657 | Fragment resulting from C-S bond cleavage, confirming the pyridine core.[22] |

Conclusion

The mass spectrometric analysis of this compound is most effectively and reliably achieved using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system equipped with an Electrospray Ionization (ESI) source. This approach provides high confidence in compound identity through the validation of retention time, precursor ion mass-to-charge ratio (including isotopic signature), and characteristic fragmentation patterns. The detailed protocol herein serves as a robust foundation for researchers in drug development and synthetic chemistry, ensuring the quality and integrity of this vital chemical intermediate. By understanding the causality behind each experimental choice—from solvent selection to the physics of ionization and fragmentation—scientists can troubleshoot issues effectively and generate data that meets the highest standards of scientific integrity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 341008-95-5 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. benchchem.com [benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. View of About the Electrospray Ionization Source in Mass Spectrometry: Electrochemistry and On-chip Reactions [chimia.ch]

- 9. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 10. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]

- 13. grokipedia.com [grokipedia.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides: the formation of C–O and C–N bonds upon electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 17. Alkane - Wikipedia [en.wikipedia.org]

- 18. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 22. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]

Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy

An In-Depth Technical Guide to the Infrared (IR) Spectrum of 4-Methyl-pyridine-2-sulfonyl chloride

This compound is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a substituted pyridine ring and a reactive sulfonyl chloride group, presents a unique spectroscopic fingerprint. Infrared (IR) spectroscopy is an indispensable analytical technique for the structural characterization of such molecules. By probing the vibrational modes of chemical bonds, IR spectroscopy provides a detailed and non-destructive method to confirm the presence of key functional groups and to ascertain the overall molecular architecture.

This technical guide provides a comprehensive analysis of the infrared spectrum of this compound. It is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for structural elucidation and quality control. We will delve into the theoretical basis for the expected absorption bands, present a robust experimental protocol for acquiring a high-quality spectrum, and discuss the interpretation of the key spectral features. The causality behind experimental choices is emphasized to ensure methodological soundness and data integrity.

Theoretical Analysis: Predicting the Vibrational Landscape

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent parts: the 4-methylpyridine ring and the sulfonyl chloride group. By understanding the characteristic frequencies of these components, we can predict and interpret the experimental spectrum with a high degree of confidence.

The Sulfonyl Chloride Group (–SO₂Cl) Vibrations

The sulfonyl chloride functional group is characterized by strong, distinct absorption bands arising from the stretching of the sulfur-oxygen and sulfur-chlorine bonds.

-

S=O Asymmetric and Symmetric Stretching: The two sulfur-oxygen double bonds give rise to two characteristic stretching vibrations: an asymmetric stretch (νₐₛ S=O) and a symmetric stretch (νₛ S=O). These are typically strong bands due to the large change in dipole moment during vibration. For sulfonyl chlorides, the asymmetric stretch is expected in the 1370–1410 cm⁻¹ region, while the symmetric stretch appears at a lower frequency, generally between 1166 and 1204 cm⁻¹.[1] For this compound hydrochloride, these peaks have been reported at approximately 1360 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric).[2] The electronegativity of the pyridine ring attached to the sulfur atom influences the precise position of these bands.[3][4]

-

S–Cl Stretching: The sulfur-chlorine single bond stretch (ν S–Cl) is found in the far-infrared region, typically around 375 cm⁻¹.[5][6] This band is often of moderate to strong intensity.

The 4-Methylpyridine Ring Vibrations

The vibrations of the substituted pyridine ring are more complex and can be broadly categorized into C–H stretching, C=C and C=N ring stretching, and in-plane and out-of-plane bending modes.

-

Aromatic C–H Stretching: The stretching vibrations of the C–H bonds on the pyridine ring (ν C–H) are expected to appear in the region of 3000–3150 cm⁻¹.[7] The presence of multiple bands in this region is typical for aromatic systems.[8]

-

Methyl Group (–CH₃) Vibrations: The methyl group substituent at the 4-position will exhibit its own characteristic vibrations:

-

Asymmetric and Symmetric C–H Stretching: These occur at approximately 2960 cm⁻¹ and 2870 cm⁻¹, respectively.

-

Asymmetric and Symmetric C–H Bending: These are expected around 1450 cm⁻¹ (asymmetric, scissoring) and 1375 cm⁻¹ (symmetric, umbrella mode).

-

-

Pyridine Ring Stretching (C=C and C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring typically produce a series of bands in the 1400–1650 cm⁻¹ region.[7] These bands are often sharp and of variable intensity, and their positions are sensitive to the nature and position of substituents on the ring.[9] For pyridine itself, characteristic bands are observed around 1580, 1572, 1482, and 1439 cm⁻¹.[10] Substitution can cause shifts in these frequencies.[11]

-

C–H In-Plane and Out-of-Plane Bending: The in-plane bending vibrations of the aromatic C–H bonds occur in the 1000–1300 cm⁻¹ range. The out-of-plane bending vibrations (γ C–H) are found in the 700–900 cm⁻¹ region and are particularly diagnostic of the substitution pattern on the aromatic ring.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol outlines a self-validating methodology for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of this compound. The choice of sampling technique is critical and depends on the physical state of the sample.

Instrumentation

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector. The instrument should be capable of a resolution of at least 4 cm⁻¹.

-

Sampling Accessory: An Attenuated Total Reflectance (ATR) accessory is highly recommended for its ease of use and minimal sample preparation. Alternatively, KBr pellets for solid samples or NaCl/KBr plates for thin films can be used.

Step-by-Step Methodology (ATR-FTIR)

-

Instrument Preparation and Background Collection:

-

Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This minimizes drift in the instrument's components.

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residues.

-

Record a background spectrum. This is a crucial step to ratio out the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal itself. A successful background collection will result in a flat baseline.

-

-

Sample Preparation and Application:

-

Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure using the ATR's pressure clamp. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality signal.

-

-

Data Acquisition:

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: Co-add a minimum of 32 scans to improve the signal-to-noise ratio.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance spectrum.

-

-

Data Processing and Analysis:

-

Perform a baseline correction if necessary to ensure the baseline is flat.

-

Use the peak-picking function in the software to identify the wavenumbers of the absorption maxima.

-

Compare the obtained spectrum with the predicted vibrational modes for structural confirmation.

-

Results and Discussion: Interpreting the Spectrum

The FT-IR spectrum of this compound will display a series of absorption bands corresponding to the vibrational modes discussed previously. The key is to systematically assign these bands to their respective functional groups.

Summary of Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3100–3000 | Medium | Aromatic C–H | ν(C–H) |

| 2980–2940 | Medium | Methyl C–H (asymmetric) | νₐₛ(C–H) |

| 2880–2860 | Medium | Methyl C–H (symmetric) | νₛ(C–H) |

| ~1600 | Medium | Pyridine ring | ν(C=C), ν(C=N) |

| ~1480 | Medium | Pyridine ring | ν(C=C), ν(C=N) |

| ~1450 | Medium | Methyl C–H (asymmetric bend) | δₐₛ(C–H) |

| ~1360 | Strong | Sulfonyl group (asymmetric stretch)[2] | νₐₛ(S=O) |

| ~1375 | Medium | Methyl C–H (symmetric bend) | δₛ(C–H) |

| ~1170 | Strong | Sulfonyl group (symmetric stretch)[2] | νₛ(S=O) |

| 900–700 | Strong | Aromatic C–H (out-of-plane bend) | γ(C–H) |

| ~375 | Medium | Sulfur-Chlorine stretch[5][6] | ν(S–Cl) |

Molecular Structure and Key Vibrational Modes

The following diagram illustrates the structure of this compound and highlights the key vibrational modes responsible for the most prominent peaks in its IR spectrum.

Caption: Structure of this compound with key IR vibrational modes.

Conclusion

Infrared spectroscopy serves as a powerful and definitive tool for the structural verification of this compound. The characteristic strong absorption bands of the sulfonyl chloride group at approximately 1360 cm⁻¹ and 1170 cm⁻¹, coupled with the distinct pattern of vibrations from the substituted pyridine ring, provide a unique spectral signature. By following a robust experimental protocol and applying a systematic approach to spectral interpretation, researchers can confidently confirm the identity and purity of this important synthetic intermediate. This guide provides the foundational knowledge and practical methodology to effectively utilize IR spectroscopy in the analysis of this compound and related compounds.

References

- 1. acdlabs.com [acdlabs.com]

- 2. benchchem.com [benchchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. connectsci.au [connectsci.au]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "A study of the vibrational spectra of some monosubstituted pyridines" by Hussein Ibrahim Abdel-Shafy [digitalcommons.njit.edu]

- 10. pubs.aip.org [pubs.aip.org]

- 11. The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Pyridine-2-Sulfonyl Chlorides: From Discovery to Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-2-sulfonyl chloride is a cornerstone reagent in modern medicinal chemistry and organic synthesis, prized for its role in constructing sulfonamides and other vital sulfur-containing motifs. This guide provides an in-depth exploration of its journey, from early, challenging discoveries to the robust, scalable synthetic protocols used today. We will delve into the causality behind key experimental methodologies, including the classic oxidative chlorination of thio-derivatives and the versatile Sandmeyer-type diazotization reactions. By synthesizing historical context with contemporary, field-proven insights, this document serves as a comprehensive technical resource for professionals seeking to leverage this powerful synthetic building block.

Chapter 1: The Genesis of Pyridine Sulfonylation

The early history of pyridine sulfonyl chlorides is intertwined with the broader development of sulfonyl chloride chemistry. While the exact first synthesis of the 2-substituted isomer is not prominently documented as a singular breakthrough, its origins can be traced to the foundational work on aromatic sulfonation and chlorination in the late 19th and early 20th centuries. Initial methods were often harsh, employing reagents like fuming sulfuric acid (oleum) for sulfonation followed by aggressive chlorinating agents such as phosphorus pentachloride. These early procedures suffered from low yields, significant safety hazards, and a lack of regiochemical control, particularly with a heteroaromatic system as complex as pyridine. The electron-deficient nature of the pyridine ring makes direct electrophilic substitution challenging, often requiring forcing conditions that lead to undesired side products.

It was the development of indirect methods that paved the way for the practical synthesis of pyridine-2-sulfonyl chloride, establishing the two major pathways that, in refined forms, remain the standard today.

Chapter 2: Evolution of Core Synthetic Methodologies

The practical synthesis of pyridine-2-sulfonyl chloride hinges on two primary strategies that circumvent the difficulties of direct C-H functionalization. These methods leverage readily available precursors: 2-mercaptopyridine and 2-aminopyridine.

The Oxidative Chlorination Pathway: From Thiols to Sulfonyl Chlorides

One of the most reliable and widely used methods begins with a sulfur-containing precursor, such as 2-mercaptopyridine or its disulfide derivative, 2,2'-dipyridyl disulfide. The underlying principle is the simultaneous oxidation of the sulfur atom and its chlorination to form the sulfonyl chloride moiety.

Causality and Mechanistic Insight: This process is an oxidative chlorination.[1][2] The thiol or disulfide is treated with a strong chlorinating and oxidizing agent in an aqueous acidic medium. Chlorine gas (Cl₂) is a classic reagent, though safer and more manageable alternatives like N-chlorosuccinimide (NCS) or sodium hypochlorite are now common.[1][3][4] The reaction proceeds through a series of increasingly oxidized sulfur intermediates (sulfenyl chloride, sulfinyl chloride) before reaching the final sulfonyl chloride state. The acidic aqueous environment is critical; it ensures the stability of the pyridine ring and facilitates the complex redox transformations.

// Nodes SM [label="2-Mercaptopyridine\n(or 2,2'-Dipyridyl Disulfide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidant [label="Oxidizing/Chlorinating Agent\n(e.g., Cl₂, NCS, NaOCl)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Aqueous Acidic Medium\n(e.g., H₂SO₄, HCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Sulfenyl Chloride Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate2 [label="Sulfinyl Chloride Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Pyridine-2-Sulfonyl Chloride", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SM -> Intermediate1 [label="Chlorination"]; Oxidant -> Intermediate1; Solvent -> SM [style=dotted]; Intermediate1 -> Intermediate2 [label="Oxidation"]; Intermediate2 -> Product [label="Oxidation"]; }

Diagram 1: Oxidative Chlorination Workflow.

Detailed Experimental Protocol (Example): [4]

-

Preparation: 2-Mercaptopyridine (1.0 eq) is dissolved in concentrated sulfuric acid and cooled to approximately -15°C using an ice/salt bath. This exothermic dissolution must be controlled to prevent degradation.

-

Reagent Addition: An aqueous solution of sodium hypochlorite (10-15%, ~15-20 eq) is added dropwise, with vigorous stirring, ensuring the internal temperature does not exceed 10°C. The large excess of oxidant drives the reaction to completion.

-

Reaction: The mixture is stirred at 0°C for 1 hour.

-

Work-up: The reaction is quenched with water and extracted multiple times with an organic solvent like methylene chloride.

-

Isolation: The combined organic phases are washed with water, dried over anhydrous magnesium sulfate, and concentrated under vacuum to yield the product, typically as a viscous liquid.[4]

The Diazotization Pathway: The Sandmeyer-Type Reaction

An alternative and equally powerful strategy begins with 2-aminopyridine. This approach is a variation of the classic Sandmeyer reaction, which is renowned for converting aryl amines into a wide array of functional groups via a diazonium salt intermediate.[5]

Causality and Mechanistic Insight: The process involves two key stages:

-

Diazotization: The 2-aminopyridine is treated with a nitrite source (e.g., sodium nitrite, tert-butyl nitrite) in a strong acid (typically HCl) at low temperatures (0-5°C) to form the highly reactive pyridine-2-diazonium salt.[6][7] Careful temperature control is paramount to prevent the premature decomposition of this unstable intermediate.

-

Chlorosulfonylation: The freshly prepared diazonium salt solution is then added to a solution containing sulfur dioxide (SO₂) and a copper(I) or copper(II) salt catalyst.[8] The copper catalyst facilitates a single-electron transfer, initiating a radical process that releases nitrogen gas and incorporates the SO₂ group, which is subsequently chlorinated to yield the sulfonyl chloride.[5] Modern variations utilize stable SO₂ surrogates like DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to avoid handling gaseous SO₂.[6][9]

// Nodes AminoPy [label="2-Aminopyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Diazotization [label="Diazotization\n(NaNO₂, HCl, 0-5°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Diazonium [label="Pyridine-2-Diazonium Salt\n(Unstable Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sandmeyer [label="Chlorosulfonylation\n(SO₂/DABSO, CuCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Pyridine-2-Sulfonyl Chloride", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges AminoPy -> Diazonium [label="Step 1"]; Diazotization -> Diazonium; Diazonium -> Product [label="Step 2"]; Sandmeyer -> Product; }

Diagram 2: Sandmeyer-Type Diazotization Workflow.

Detailed Experimental Protocol (Modern Example using DABSO): [6]

-

Diazonium Formation: 2-Amino-3-fluoropyridine (1.0 eq) is dissolved in a suitable solvent like acetonitrile. 37% aqueous HCl is added, followed by the slow, portion-wise addition of tert-butyl nitrite at room temperature.

-

Chlorosulfonylation: After conversion to the diazonium salt is complete, DABSO (as an SO₂ source) and CuCl₂ are added. The reaction mixture is then heated (e.g., to 75°C) for a set period.

-

Work-up and Isolation: After cooling, an organic solvent (e.g., CPME) is added, and the reaction is quenched with aqueous sulfamic acid. The organic phase is washed with water, dried, and concentrated. The crude product is then purified, for instance, by Kugelrohr distillation, to yield the pure sulfonyl chloride.[6]

Chapter 3: Comparative Analysis of Synthetic Routes

The choice between the oxidative chlorination and diazotization pathways depends on several factors, including substrate availability, scale, safety considerations, and tolerance of other functional groups on the pyridine ring.

| Feature | Oxidative Chlorination | Sandmeyer-Type Diazotization |

| Starting Material | 2-Mercaptopyridine or Disulfide | 2-Aminopyridine |

| Key Reagents | Strong oxidants (Cl₂, NaOCl, NCS) | NaNO₂, SO₂ (or surrogate), Cu catalyst |

| Typical Yield | Good to Excellent (e.g., 72%)[4] | Good to Excellent (e.g., 80%)[6] |

| Advantages | Often straightforward, avoids unstable diazonium intermediates. | Wide availability of substituted anilines/aminopyridines, excellent regiocontrol. |

| Disadvantages | Thiol starting materials can have unpleasant odors; requires handling strong oxidants. | Diazonium salts are unstable and potentially explosive; requires strict temperature control. |

Chapter 4: Applications in Drug Discovery and Beyond

Pyridine-2-sulfonyl chloride is a critical intermediate in the synthesis of a vast number of biologically active compounds.[10] Its primary application is in the formation of sulfonamides through reaction with primary or secondary amines. The resulting pyridylsulfonamide motif is present in numerous pharmaceuticals, agrochemicals, and advanced materials.[11][12][13] The pyridine nitrogen can act as a hydrogen bond acceptor, improving the solubility and pharmacokinetic properties of drug candidates.[10]

The sulfonyl chloride group itself is a versatile electrophile. Beyond sulfonamide formation, it can be converted into sulfonate esters, sulfones, and other sulfur-based functional groups, further expanding its synthetic utility.[14]

Conclusion

The journey of pyridine-2-sulfonyl chloride from a synthetically challenging target to a readily accessible and indispensable chemical tool is a testament to the evolution of organic synthesis. The development of robust oxidative chlorination and sophisticated Sandmeyer-type reactions has provided chemists with reliable methods to forge this critical building block. For researchers in drug development and materials science, a deep understanding of these synthetic pathways—their historical context, mechanistic underpinnings, and practical considerations—is essential for continued innovation and discovery.

References

- 1. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portal.tpu.ru [portal.tpu.ru]

- 8. scribd.com [scribd.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Sulfonylation of Primary Amines with 4-Methyl-pyridine-2-sulfonyl chloride

Introduction: The Significance of Sulfonamides in Modern Chemistry

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, celebrated for its presence in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1] Its ability to act as a bioisostere for amides, while offering distinct physicochemical properties like enhanced metabolic stability and water solubility, makes it a valuable moiety in the design of novel pharmaceuticals.[2] The synthesis of sulfonamides is, therefore, a critical transformation for researchers in organic synthesis and drug discovery.

The most prevalent method for constructing the sulfonamide linkage involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[3][4] This application note provides a detailed protocol and in-depth scientific rationale for the sulfonylation of primary amines using 4-Methyl-pyridine-2-sulfonyl chloride, a versatile reagent for introducing a heteroaromatic sulfonyl group. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical experimental procedure and a thorough understanding of the underlying chemical principles to ensure successful and reproducible outcomes.

Reaction Mechanism and Scientific Rationale

The sulfonylation of a primary amine with this compound proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.[5] The reaction is typically facilitated by a base, which plays a crucial role in the overall transformation.

Mechanism Overview:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. This leads to the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The intermediate collapses, expelling the chloride ion, a good leaving group, to form a protonated sulfonamide.

-

Deprotonation: A base, such as pyridine or triethylamine, deprotonates the nitrogen atom of the sulfonamide, yielding the final neutral sulfonamide product and the hydrochloride salt of the base.[5]

Caption: General mechanism for the sulfonylation of a primary amine.

The Critical Role of the Base: The inclusion of a base is essential for several reasons:

-

Neutralization of HCl: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes the HCl, preventing it from protonating the starting primary amine, which would render the amine non-nucleophilic and halt the reaction.

-

Driving the Equilibrium: By scavenging the HCl, the base drives the reaction equilibrium towards the formation of the sulfonamide product.

-

Preventing Side Reactions: In the absence of a suitable base, the generated HCl can lead to undesired side reactions and degradation of starting materials or products.

Experimental Protocol

This protocol provides a general procedure for the sulfonylation of a primary amine with this compound. The specific quantities and reaction times may need to be optimized for different primary amine substrates.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Typical Amount (mmol) | Notes |

| Primary Amine | Varies | 1.0 | Starting material. |

| This compound | 191.64 | 1.1 | Sulfonylating agent. Can be used as the hydrochloride salt.[6] |

| Pyridine (or Triethylamine) | 79.10 (101.19) | 1.5 - 2.0 | Base. Ensure it is dry. |

| Anhydrous Dichloromethane (DCM) | 84.93 | 10 mL | Reaction solvent. Other aprotic solvents like THF can also be used.[6] |

| Saturated aqueous NaHCO₃ solution | - | As needed | For aqueous workup. |

| Brine | - | As needed | For aqueous workup. |

| Anhydrous Na₂SO₄ or MgSO₄ | - | As needed | Drying agent. |

| Silica Gel | - | As needed | For column chromatography. |

| Solvents for Chromatography | - | As needed | e.g., Hexanes/Ethyl Acetate mixture. |

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 mmol) and anhydrous dichloromethane (10 mL).

-

Addition of Base: Add pyridine (1.5 mmol) to the solution and stir until the amine is fully dissolved. Cool the reaction mixture to 0 °C in an ice-water bath.

-

Addition of Sulfonyl Chloride: In a separate vial, dissolve this compound (1.1 mmol) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution over a period of 15-30 minutes. The slow addition is crucial to control the reaction exotherm and minimize the formation of di-sulfonylation byproducts.[7]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Aqueous Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure sulfonamide.[7][8]

Caption: Step-by-step experimental workflow for sulfonamide synthesis.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |